molecular formula C20H26N2O4 B11371818 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11371818
M. Wt: 358.4 g/mol
InChI Key: CRCFOZXIJDUZOJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by a complex substitution pattern. The benzamide core is substituted at the para position with a propan-2-yloxy group, while the amide nitrogen is linked to a branched ethyl chain bearing both a furan-2-yl ring and a morpholin-4-yl moiety.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H26N2O4/c1-15(2)26-17-7-5-16(6-8-17)20(23)21-14-18(19-4-3-11-25-19)22-9-12-24-13-10-22/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,21,23)

InChI Key

CRCFOZXIJDUZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step often involves the reaction of the furan derivative with morpholine in the presence of a suitable catalyst.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The following table compares the compound with structurally similar benzamide derivatives, focusing on substituents, biological targets, and key pharmacological findings:

Compound Name Core Structure Key Substituents Biological Target/Activity Key Findings Reference
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide Benzamide - 4-(propan-2-yloxy)
- N-linked ethyl with furan-2-yl and morpholin-4-yl
Hypothetical: Sigma receptors, kinases Structural similarity to sigma receptor ligands; potential for imaging/therapy (inferred) N/A (inferred from analogs)
4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide Benzamide - 4-amino
- N-linked ethyl with morpholin-4-yl
Sigma receptors High affinity for sigma-1 receptors (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells)
4-(dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide Benzamide - 4-(dimethylamino)
- N-linked ethyl with morpholin-4-yl
Kinases, antimicrobial targets LogP = 0.85; moderate solubility (logSw = -1.89); used in structure-activity relationship (SAR) studies
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide Benzamide - 3-iodo-4-methoxy
- N-linked ethyl with piperidinyl
Sigma receptors Used in prostate tumor imaging (high tumor uptake in xenografts)
N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide - 2-methoxy-4-methyl
- N-linked 4-chlorophenyl
Fluorescent probes Exhibits strong fluorescence intensity; used in spectroscopic studies

Key Structural and Functional Differences

The furan-2-yl moiety introduces a planar aromatic system, which could facilitate π-π stacking interactions with hydrophobic pockets in target proteins, a feature absent in morpholine/piperidine-only analogs .

Morpholine vs. Piperidine Moieties: Morpholine-containing analogs (e.g., 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide) show higher selectivity for sigma-1 receptors compared to piperidine derivatives, likely due to differences in hydrogen-bonding capacity .

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step coupling reactions similar to those in , where hydrazinecarbothioamides are cyclized to form triazole intermediates . In contrast, radioiodinated benzamides (e.g., [125I]PIMBA ) require halogenation steps for imaging applications .

Pharmacological and Physicochemical Properties

  • LogP and Solubility : Morpholine-containing benzamides exhibit moderate logP values (0.8–1.5), balancing lipophilicity and aqueous solubility . The propan-2-yloxy group may increase logP slightly, requiring formulation optimization for in vivo use.
  • The furan-2-yl group in the target compound may modulate selectivity for non-sigma targets (e.g., kinases or GPCRs).

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the compound's mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H28N2O4, and its structure includes:

  • Furan ring : A five-membered aromatic ring contributing to its biological activity.
  • Morpholine moiety : Enhances solubility and biological interactions.
  • Benzamide component : Known for various pharmacological effects.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways. The furan and morpholine groups are thought to facilitate binding to these targets through hydrogen bonding and hydrophobic interactions.

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral proteases. For instance, derivatives with furan rings have shown promising inhibition against SARS-CoV-2 main protease (Mpro), demonstrating IC50 values in the micromolar range. Such findings suggest that modifications to the furan or morpholine components could enhance antiviral potency .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. In vitro studies have suggested that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For example, certain derivatives exhibited significant cytotoxicity against non-small-cell lung carcinoma (NSCLC) cells, indicating a viable therapeutic avenue for further exploration .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AntiviralSARS-CoV-2 Mpro1.55 - 10.76
AnticancerNSCLC< 10
CytotoxicityVarious cancer cell lines> 100

Case Study: Structure Activity Relationship (SAR)

A detailed SAR analysis was conducted on related furan-containing compounds, revealing that:

  • Substituent Variations : Modifying substituents on the furan ring significantly impacted inhibitory potency against viral targets.
  • Linker Importance : The presence of specific linkers (e.g., thiourea vs. urea) was crucial for maintaining biological activity.
  • Hydrophobic Interactions : Increased hydrophobic character in certain regions enhanced binding affinity to target proteins.

These insights provide a foundation for future drug design efforts aimed at optimizing the efficacy of this compound.

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